2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-
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Overview
Description
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is a chemical compound known for its significant role as an intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its analgesic and anesthetic properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile . This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows:
Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
Conditions: Anhydrous environment, typically using a solvent like diethyl ether or benzene.
Industrial Production Methods
In an industrial setting, the production of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from isomeric byproducts .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its analgesic properties.
Medicine: Serves as a precursor in the synthesis of analgesic drugs like isoamidone.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception and providing analgesic effects. The compound’s structure allows it to interact with these receptors effectively, leading to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrile: An isomeric compound that is often produced as a byproduct in the synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-.
Isoamidone: A related compound synthesized using 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- as an intermediate.
Uniqueness
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of pharmacologically active compounds. Its ability to selectively bind to opioid receptors and its role in the production of analgesic drugs highlight its importance in medicinal chemistry .
Properties
CAS No. |
6134-96-9 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3S)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |
InChI Key |
WDEAKMXEZRUYOK-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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